molecular formula C6H10O6 B118515 L-Galactono-1,4-lactone CAS No. 1668-08-2

L-Galactono-1,4-lactone

Cat. No.: B118515
CAS No.: 1668-08-2
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-NEEWWZBLSA-N
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Description

L-Galactono-1,4-lactone is a crucial compound in the biosynthesis of ascorbic acid (vitamin C) in plants. It is the terminal precursor in the Smirnoff-Wheeler pathway, where it is converted to ascorbic acid by the enzyme this compound dehydrogenase . This compound plays a significant role in plant metabolism and is essential for the maintenance of ascorbic acid levels, which are vital for plant growth and stress responses.

Mechanism of Action

Target of Action

L-Galactono-1,4-lactone (L-GalL) is primarily involved in the biosynthesis of ascorbic acid (AsA), also known as Vitamin C, in plants . It acts as a substrate for the enzyme this compound dehydrogenase (GLDH), which catalyzes the final step of the AsA biosynthetic pathway .

Mode of Action

L-GalL interacts with its target, GLDH, in the mitochondria of plant cells . The conversion of L-GalL to AsA is catalyzed by GLDH using cytochrome c as an electron acceptor . This reaction represents the terminal step of the Smirnoff-Wheeler pathway for AsA biosynthesis .

Biochemical Pathways

The primary biochemical pathway affected by L-GalL is the Smirnoff-Wheeler pathway, which is the main route for AsA biosynthesis in plants . L-GalL is the last precursor in this pathway . The conversion of L-GalL to AsA by GLDH is a critical step that influences the overall production of AsA .

Pharmacokinetics

It’s known that l-gall is metabolized in the mitochondria of plant cells, where it is converted to asa .

Result of Action

The conversion of L-GalL to AsA results in the production of AsA, a potent antioxidant that plays a crucial role in various physiological processes in plants . AsA is involved in photosynthesis protection, cell division, growth, signal transduction, and stress tolerance . Overexpression of the GLDH gene, which increases the conversion of L-GalL to AsA, has been associated with increased AsA concentration and reduced browning in lettuce leaves .

Action Environment

The action of L-GalL can be influenced by various environmental factors. For instance, stress conditions can affect the AsA biosynthetic pathway and thus the role of L-GalL . Additionally, the effect of L-GalL can also be influenced by genetic factors, such as the expression level of the GLDH gene .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Galactono-1,4-lactone can be synthesized from L-galactose through a series of chemical reactions. The process typically involves the oxidation of L-galactose to this compound using specific oxidizing agents under controlled conditions . Another method involves the preparation of this compound from myo-inositol through a multi-step synthesis .

Industrial Production Methods: In industrial settings, this compound is produced through biotechnological processes involving the fermentation of microorganisms that can convert L-galactose to this compound. This method is preferred due to its efficiency and cost-effectiveness .

Properties

IUPAC Name

(3S,4S,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-NEEWWZBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904658
Record name L-Galactono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1668-08-2
Record name L-Galactono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1668-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galactonic acid gamma-lactone, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Galactono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALACTONIC ACID .GAMMA.-LACTONE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58UBG0IB0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of commercially available L-ascorbic acid 163 (30.0 g, 0.17 mmol) in distilled water (200 mL), palladium on activated carbon (10%, 1.0 g) was added as a catalyst at RT. The reaction mixture was placed in a steel reaction vessel and underwent hydrogenation (100 psi) at 60° C. for 48 h. The progress of the reaction was followed by TLC analysis of aliquots (EtOAc: MeOH: H2O=10:3:1). When the starting material 163 had been essentially consumed, the reaction was stopped and the reaction mixture was filtered under vacuum, and washed with water (2×50 mL). The filtrate and the wash were combined and the water was then evaporated under reduced pressure. The residue was recrystallized from methanol-ethyl acetate to give compound 164 as a white solid (21.5 g, 71%). The NMR spectrum of compound 164 matched that of the published.105 To a suspension of the lactone 164 (10.0 g, 56.1 mmol) in dry acetone (200 mL), 2,2-dimethoxypropane (40 mL, 0.32 mmol) was added at RT. To this mixture, p-toluenesulfonic acid (200 mg) was added as a catalyst. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 164 had been essentially consumed, the reaction was stopped by addition of triethylamine (1 mL). The solvent was then evaporated under reduced pressure, and the residue was purified by column chromatography (Hexane:EtOAc, 1:1) to give compound 165 as a white solid. The NMR spectrum of compound 164 matched that of the published data.105 The lactone 165 (5.0 g, 19.3 mmol) was dissolved in THF (20 mL), and MeOH (50 mL) was then added. To this solution, NaBH4 was added portionwise at 0° C. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 165 had been consumed, the solvent was evaporated under reduced pressure. The residue was redissolved in EtOAc (50 mL), washed with aqueous tartaric acid solution (2×10 mL), brine (50 mL), and dried over Na2SO4. After evaporating the solvent, the crude diol was used directly in the next step. The crude diol was dissolved in CH2Cl2 (50 mL), and the solution was added dropwise to a mixture of pyridine (100 mL) and methanesulfonyl chloride (6 mL, 77.5 mmol) cooled to 0° C. The reaction mixture was stirred at 0° C. for 30 min, then allowed to warm to room temperature for 6 h. When TLC analysis of aliquots (Hexane:EtOAc, 1:1) showed total consumption of the starting material, the reaction mixture was poured into ice water, extracted with CH2Cl2 (3×100 mL), washed with brine (50 mL), and dried over Na2SO4. Purification by column chromatography (Hexane:EtOAc, 2:1) yielded compound 166 as a colorless syrup (3.6 g, 45% o for two steps). [α]22D +54 (c 4, CH2Cl2); 1H NMR ((CD3)2O) δ: 4.87 (dd, 1H, J3,4=6.1, J4,5=4.8, H-4), 4.57 (ddd, 1H, J1b,2=6.0, J1a,1b=12.0, H-1b), 4.56-4.48 (m, 3H, H-2, H-3, H-1a), 4.45 (ddd, 1H, H-5), 4.13 (dd, 1H, J5,6b=6.7, J6a,6b=8.6, H-6b), 4.03 (dd, 1H, J5,6a=6.6, H-6a), 3.24, and 3.15 (2 s, 6H, 2×OSO2CH3), 1.52, 1.41, 1.38, and 1.34 (4 s, 12H, 4×CH3). 13C NMR ((CD3)2O) δ: 114.3, 113.8 ((CH3)2C(OR)2), 83.3 (C-4), 79.7 (C-3), 79.0 (C-2), 78.9 (C-1), 72.9 (C-5), 69.6 (C-6), 43.0, 40.9 (2×OSO2CH3), 31.3, 29.9, 29.3, and 29.2 (4×CH3). Anal. Calcd. for C14H26O10S2: C, 40.18; H, 6.26. Found: C, 39.89; H, 6.02.
Quantity
30 g
Type
reactant
Reaction Step One
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Quantity
200 mL
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solvent
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1 g
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catalyst
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[Compound]
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steel
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0 (± 1) mol
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reactant
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Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Galactono-1,4-lactone
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L-Galactono-1,4-lactone
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Reactant of Route 4
L-Galactono-1,4-lactone
Reactant of Route 5
L-Galactono-1,4-lactone
Reactant of Route 6
L-Galactono-1,4-lactone
Customer
Q & A

Q1: What is the primary function of L-Galactono-1,4-lactone in plants?

A1: this compound serves as the immediate precursor to L-ascorbic acid in the primary biosynthetic pathway found in higher plants. [, , , ] This pathway, known as the Smirnoff-Wheeler pathway, involves a series of enzymatic conversions starting from D-glucose.

Q2: Which enzyme catalyzes the conversion of L-GalL to L-ascorbic acid?

A2: The enzyme this compound dehydrogenase (L-GalLDH or GLDH) catalyzes the final step of the Smirnoff-Wheeler pathway, oxidizing L-GalL to L-ascorbic acid. [, , , , , , , , , , , , , , , , , ] This mitochondrial enzyme utilizes cytochrome c as an electron acceptor. [, , ]

Q3: Is L-GalL metabolized through pathways other than AsA biosynthesis?

A3: While the primary fate of L-GalL is conversion to AsA, research suggests the existence of genes responsive to L-GalL that are not directly involved in the AsA pathway. This implies potential alternative roles for L-GalL in plant development. []

Q4: Does the conversion of L-GalL to AsA depend on external factors?

A4: Yes, light, specifically the redox state of the photosynthetic electron transport chain, plays a crucial regulatory role in the conversion of L-GalL to AsA. Studies show that light significantly enhances this conversion in detached leaves. [, ]

Q5: What is the impact of L-GalLDH deficiency on plants?

A5: Silencing or inhibiting L-GalLDH leads to AsA deficiency and can severely impact plant development, including reduced growth, smaller leaves and fruits, and altered mitochondrial function. [, , ] This highlights the essential role of L-GalLDH and AsA in plant growth and development.

Q6: Do all plants utilize L-GalL for AsA biosynthesis?

A7: While the Smirnoff-Wheeler pathway, utilizing L-GalL, is the primary route for AsA synthesis in higher plants, some organisms like Euglena gracilis predominantly utilize the D-galacturonate/L-galactonate pathway for AsA biosynthesis. []

Q7: How does the regulation of AsA biosynthesis differ between plant species?

A8: Different plant species, and even different organs within the same plant, can exhibit variations in the regulation of AsA biosynthesis. For instance, in strawberry fruits, while the D-galacturonate pathway is active, other regulatory factors alongside the enzymes involved in L-GalL conversion contribute to AsA levels. []

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C6H10O6, and its molecular weight is 178.14 g/mol.

Q9: Is there information available on the spectroscopic data of L-GalL?

A10: Although specific spectroscopic data is not extensively discussed in the provided research, L-GalL is typically characterized by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy would also be suitable for structural elucidation.

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